Methyl linolelaidate, also known as methyl linolelaidic acid or methyl trans,trans-9,12-octadecadienoate, is an ester derived from linolelaidic acid. It has the molecular formula and a molecular weight of approximately 294.47 g/mol. This compound features two trans double bonds located at the 9th and 12th carbon positions of the fatty acid chain, distinguishing it from its cis counterpart, methyl linoleate . Methyl linolelaidate is primarily found in certain vegetable oils and is of interest due to its unique chemical properties and potential health benefits.
Methyl linolelaidate can be synthesized through several methods:
Methyl linolelaidate finds applications in various fields:
Interaction studies have demonstrated that methyl linolelaidate can interact with various biological molecules, influencing metabolic pathways related to lipid metabolism and inflammation. Its role as an antioxidant has been highlighted in studies examining its protective effects against cellular damage caused by oxidative stress . Furthermore, research into its interactions with enzymes involved in lipid metabolism suggests potential regulatory effects on fatty acid profiles in biological systems.
Methyl linolelaidate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Double Bonds | Unique Features |
---|---|---|---|
Methyl Linoleate | Ester of Linoleic Acid | Two cis | Commonly found in vegetable oils |
Methyl Oleate | Ester of Oleic Acid | One cis | Higher stability compared to methyl linolelaidate |
Methyl Arachidate | Ester of Arachidic Acid | No double bonds | Higher melting point; solid at room temperature |
Methyl Palmitate | Ester of Palmitic Acid | No double bonds | Widely used as a food additive |
Methyl linolelaidate is unique due to its specific arrangement of trans double bonds, which affects its physical properties and biological activities compared to other similar compounds.